molecular formula C10H11F2N B11821104 1-(3,5-Difluorophenyl)cyclopropanemethanamine

1-(3,5-Difluorophenyl)cyclopropanemethanamine

Katalognummer: B11821104
Molekulargewicht: 183.20 g/mol
InChI-Schlüssel: RBLCSWRKQMFBHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,5-Difluorophenyl)cyclopropanemethanamine is an organic compound with the chemical formula C10H11F2N. It is a colorless to light yellow liquid with a strong ammonia odor. This compound is used as a synthetic intermediate in the pharmaceutical field .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 1-(3,5-Difluorophenyl)cyclopropanemethanamine typically involves the reaction of 3,5-difluorobenzyl chloride with cyclopropanemethanamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified through distillation or recrystallization to obtain the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,5-Difluorophenyl)cyclopropanemethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(3,5-Difluorophenyl)cyclopropanemethanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3,5-Difluorophenyl)cyclopropanemethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(3,5-Difluorophenyl)cyclopropylmethanamine
  • 1-(3,5-Difluorophenyl)cyclopropylamine
  • 1-(3,5-Difluorophenyl)cyclopropanecarboxamide

Uniqueness

1-(3,5-Difluorophenyl)cyclopropanemethanamine is unique due to its specific structural features, such as the presence of the cyclopropane ring and the difluorophenyl group. These structural elements contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C10H11F2N

Molekulargewicht

183.20 g/mol

IUPAC-Name

[1-(3,5-difluorophenyl)cyclopropyl]methanamine

InChI

InChI=1S/C10H11F2N/c11-8-3-7(4-9(12)5-8)10(6-13)1-2-10/h3-5H,1-2,6,13H2

InChI-Schlüssel

RBLCSWRKQMFBHV-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(CN)C2=CC(=CC(=C2)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.